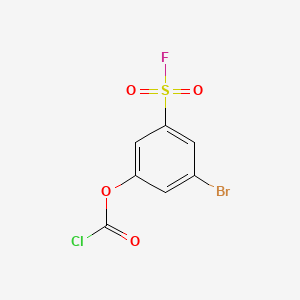
3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate is a chemical compound that features a bromine atom, a fluorosulfonyl group, and a carbonochloridate group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate typically involves the introduction of the bromine, fluorosulfonyl, and carbonochloridate groups onto a phenyl ring. One common method involves the bromination of a phenyl precursor, followed by the introduction of the fluorosulfonyl group through a sulfonation reaction. The final step involves the chlorination of the carbonyl group to form the carbonochloridate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorosulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The carbonochloridate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate involves its reactivity with various biological and chemical targets. The bromine and fluorosulfonyl groups can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbonochloridate group can form covalent bonds with nucleophiles, leading to the modification of biomolecules and altering their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carbonochloridate group.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a fluorosulfonyl group.
Uniqueness
3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate is unique due to the presence of the fluorosulfonyl and carbonochloridate groups, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Fórmula molecular |
C7H3BrClFO4S |
|---|---|
Peso molecular |
317.52 g/mol |
Nombre IUPAC |
(3-bromo-5-fluorosulfonylphenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrClFO4S/c8-4-1-5(14-7(9)11)3-6(2-4)15(10,12)13/h1-3H |
Clave InChI |
RMVOROLBRQRFMF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1S(=O)(=O)F)Br)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
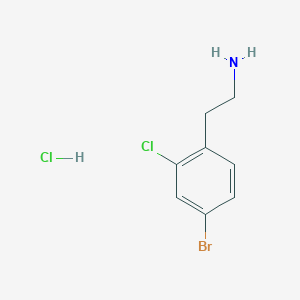
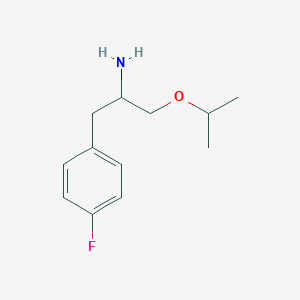

![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)
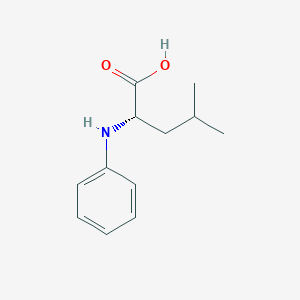
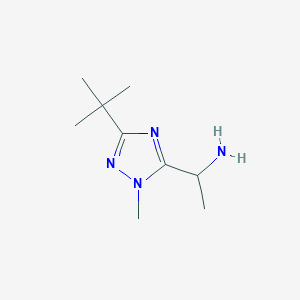
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B13525182.png)
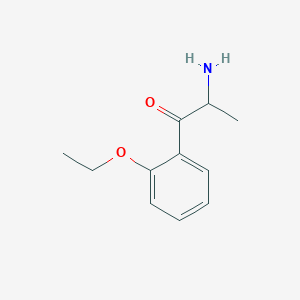
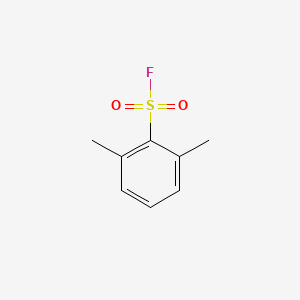

![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)

